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molecular formula C10H18N4OS B8546223 1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)- CAS No. 64632-00-4

1H-1,2,4-Triazole-1-carboxamide, 3-tert-butyl-N,N-dimethyl-5-(methylthio)-

Cat. No. B8546223
M. Wt: 242.34 g/mol
InChI Key: KTNASTXPFZXJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220790

Procedure details

To a solution of 5.0 g (0.029 m) of 3-tert.butyl-5-methylthio-1,2,4-4H-triazole in toluene (100 ml) was added 50 ml of a toluene solution of phosgene (12%) and the reaction was heated to reflux for 2 hrs. After cooling, an excess of aqueous dimethyl amine was added and, after stirring at room temperature for 1 hr. the organic phase was washed with dilute hydrochloric acid, then with water and was then dried over anhydrous sodium sulfate. The toluene was evaporated to near dryness at reduced pressure and the residue was crystallized from hexane. Filtration gave 6.1 g (87%) of 1-dimethylcarbamyl-3-tert.butyl-5-methylthio-1,2,4-1H-triazole, MP 51°-53° C. Spectral properties agree with the structure as represented above:
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[NH:9][C:8]([S:10][CH3:11])=[N:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:12](Cl)(Cl)=[O:13].[CH3:16][NH:17][CH3:18]>C1(C)C=CC=CC=1>[CH3:16][N:17]([CH3:18])[C:12]([N:7]1[C:8]([S:10][CH3:11])=[N:9][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[N:6]1)=[O:13]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=NN=C(N1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
after stirring at room temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
the organic phase was washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water and was then dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The toluene was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from hexane
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C(=O)N1N=C(N=C1SC)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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